3-Chloro-5-cyclopropoxy-N-methylbenzamide
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Overview
Description
3-Chloro-5-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an N-methylbenzamide moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-N-methylbenzamide typically involves the reaction of 3-chloro-5-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-cyclopropoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-N-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar structure but with a methyl group instead of a cyclopropoxy group.
3-Chloro-N-methyl-N-phenylpropanamide: Similar structure but with a propanamide moiety instead of a benzamide moiety.
Uniqueness
3-Chloro-5-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(14)7-4-8(12)6-10(5-7)15-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14) |
InChI Key |
DPAZNOMZHITLMG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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